

An In-depth Technical Guide to the Solubility of Laurolactam in Organic Solvents

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Compound of Interest

Compound Name: **Laurolactam**
Cat. No.: **B145868**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **laurolactam**, a key monomer in the production of nylon-12 and other copolyamides. While extensive quantitative solubility data in a wide range of organic solvents is not readily available in the public domain, this document compiles the existing qualitative and limited quantitative data. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of **laurolactam** in organic solvents, enabling researchers to generate their own data.

Introduction to Laurolactam

Laurolactam (azacyclotridecan-2-one) is a colorless to beige, crystalline solid with a melting point of approximately 152.5 °C.^{[1][2]} It is the lactam of 12-aminododecanoic acid and is primarily synthesized from cyclododecatriene.^{[1][3]} Its primary industrial application is in the ring-opening polymerization to produce polyamide-12 (Nylon-12), a high-performance polymer valued for its mechanical strength and stability.^{[2][3]} **Laurolactam** is known to be soluble in many organic solvents but is virtually insoluble in water.^{[1][2][3][4]} Understanding its solubility in various organic solvents is crucial for its purification, processing, and in the development of novel polymerization techniques and formulations.

Solubility of Laurolactam: Data Overview

The solubility of a substance is dependent on the physical and chemical properties of both the solute and the solvent, as well as on temperature and pressure. While qualitative data indicates

laurolactam's solubility in several organic solvents, comprehensive quantitative data is sparse in publicly accessible literature.

Table 1: Solubility of **Laurolactam** in Various Solvents

Solvent	Temperature (°C)	Solubility	Data Type
1,4-Dioxane	Not Specified	Soluble	Qualitative[1][3]
Benzene	Not Specified	Soluble	Qualitative[1][2][3]
Cyclohexane	Not Specified	Soluble	Qualitative[1][2][3]
Ethanol	Not Specified	Soluble	Qualitative
Acetone	Not Specified	Soluble	Qualitative
Acetonitrile (0% water)	20	~2 g / 100g of solution	Quantitative[2]
Acetonitrile (0% water)	82 (Boiling)	26.3 g / 100g of solution	Quantitative[2]
Water	Not Specified	Virtually Insoluble (<0.1 g / 100g of solution)	Quantitative[2][3][4]

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of **laurolactam** in an organic solvent using the isothermal shake-flask method, a reliable and widely used technique for measuring thermodynamic equilibrium solubility.[5][6] The concentration of the saturated solution can then be determined using a gravimetric method.[1][7][8]

3.1. Principle

A saturated solution is prepared by adding an excess amount of the solid solute (**laurolactam**) to a known amount of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. After equilibration, the undissolved solid

is separated from the saturated solution. A known mass of the saturated solution is then evaporated to dryness, and the mass of the dissolved **laurolactam** is determined.

3.2. Materials and Apparatus

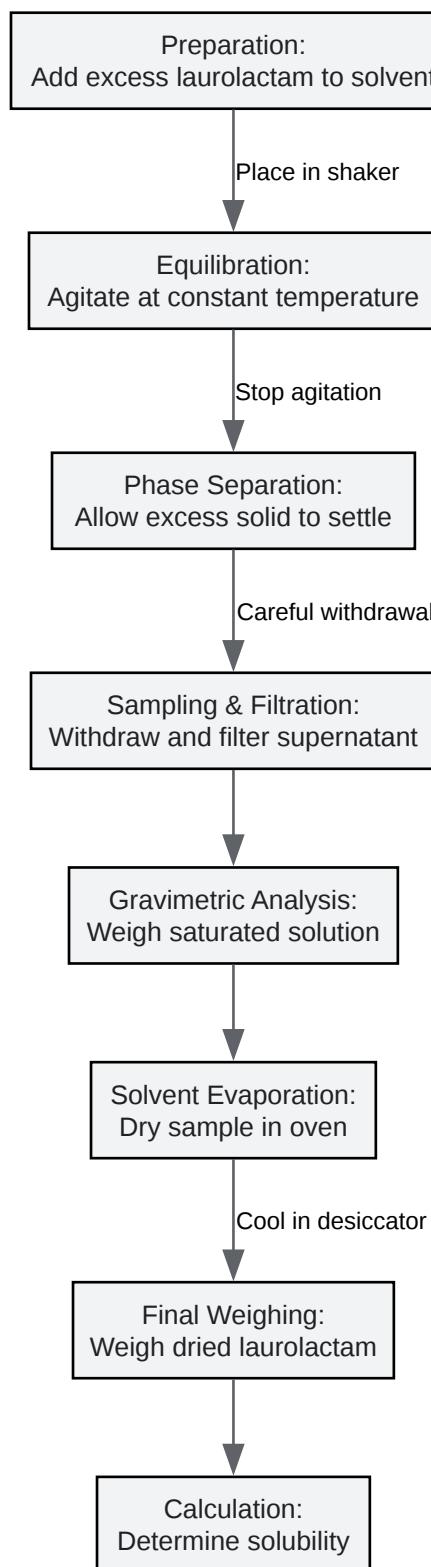
- **Laurolactam** (high purity)
- Organic solvent of interest (analytical grade)
- Conical flasks or vials with screw caps
- Thermostatic shaking water bath or incubator
- Analytical balance (accurate to ± 0.0001 g)
- Syringes and syringe filters (solvent-compatible, e.g., PTFE)
- Pre-weighed evaporating dishes or beakers
- Drying oven
- Pipettes

3.3. Experimental Procedure

- Preparation: Add an excess amount of **laurolactam** to a series of conical flasks containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
- Equilibration: Place the sealed flasks in a thermostatic shaking water bath set to the desired temperature. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.[\[5\]](#)[\[6\]](#)
- Phase Separation: Once equilibrium is achieved, stop the agitation and allow the flasks to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

- Sampling: Carefully withdraw a sample of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a syringe filter into a pre-weighed, dry container (e.g., an evaporating dish).
- Gravimetric Analysis:
 - Weigh the container with the filtered saturated solution to determine the total mass of the solution.
 - Place the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of **laurolactam** (e.g., 80-100 °C) to evaporate the solvent.
 - Once the solvent has completely evaporated, cool the container in a desiccator and weigh it.
 - Repeat the drying and weighing process until a constant mass of the dried **laurolactam** is obtained.[7]
- Calculation: The solubility is calculated as follows:
 - Mass of dissolved **laurolactam** = (Mass of container + dried **laurolactam**) - (Mass of empty container)
 - Mass of solvent = (Mass of container + saturated solution) - (Mass of container + dried **laurolactam**)
 - Solubility (g/100 g solvent) = (Mass of dissolved **laurolactam** / Mass of solvent) x 100

3.4. Diagram of Experimental Workflow

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Caption: Experimental workflow for determining the solubility of **laurolactam**.

Factors Influencing Solubility

Several factors can significantly impact the solubility of **Laurolactam** in organic solvents:

- Temperature: Generally, the solubility of solids in liquids increases with temperature, as indicated by the data for **Laurolactam** in acetonitrile.[\[2\]](#)
- Solvent Polarity: **Laurolactam**, being a lactam, has a polar amide group but also a long nonpolar hydrocarbon chain. Its solubility will be highest in solvents with similar polarity characteristics. The principle of "like dissolves like" is a useful guideline.
- Purity of **Laurolactam** and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While there is a clear indication that **Laurolactam** is soluble in a range of common organic solvents, a comprehensive, publicly available dataset of quantitative solubility values is currently lacking. The isothermal shake-flask method followed by gravimetric analysis provides a robust and reliable experimental protocol for researchers to determine the solubility of **Laurolactam** in specific solvents of interest. The generation of such data would be highly beneficial for the optimization of industrial processes involving **Laurolactam**, including its purification and polymerization. Researchers are encouraged to use the provided methodology to build a more extensive database of **Laurolactam** solubility.

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